

RO-9187: A Technical Guide to its Safety and Toxicity Profile

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Compound of Interest

Compound Name: RO-9187

Cat. No.: B1680708

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Abstract

RO-9187 (2'-deoxy-2'- β -hydroxy-4'-azidocytidine) is a promising nucleoside analogue inhibitor of viral RNA-dependent RNA polymerase (RdRp) with demonstrated activity against various RNA viruses, including Hepatitis C Virus (HCV) and Tick-Borne Encephalitis Virus (TBEV).^{[1][2]} As with any therapeutic candidate, a thorough understanding of its safety and toxicity profile is paramount for further development. This technical guide provides a comprehensive overview of the available preclinical safety and toxicity data for **RO-9187** and related 4'-azido nucleoside analogues. The document details in vitro cytotoxicity, preclinical pharmacokinetics, and discusses the potential for class-specific toxicities such as mitochondrial dysfunction. Methodologies for key experimental assays are provided, and relevant biological pathways are illustrated to offer a complete picture for the drug development professional.

In Vitro Safety Profile

The in vitro safety of **RO-9187** has been assessed in multiple cell lines, consistently demonstrating a favorable cytotoxicity profile. This low cytotoxicity is a desirable characteristic for an antiviral agent, suggesting a degree of selectivity for the viral polymerase over host cellular processes.

Quantitative In Vitro Cytotoxicity Data

The following table summarizes the key quantitative data regarding the in vitro cytotoxicity of **RO-9187**.

Cell Line/System	Assay	Endpoint	Result	Reference
Huh-7 (HCV Replicon)	Cell Viability Assay	CC ₅₀	> 1 mM	[2]
Porcine Kidney (PS)	Cytotoxicity Assay	CC ₅₀	> 50 µM	[2]
Human Neuroblastoma (UKF-NB4)	Cytotoxicity Assay	CC ₅₀	> 50 µM	[2]

CC₅₀: 50% cytotoxic concentration, the concentration of the compound that causes the death of 50% of the cells.

Experimental Protocol: In Vitro Cytotoxicity Assay

The determination of the 50% cytotoxic concentration (CC₅₀) is a standard method to assess the potential of a compound to cause cell death. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay.

Objective: To determine the concentration of **RO-9187** that reduces the viability of a cell culture by 50%.

Materials:

- Cell line of interest (e.g., Huh-7, PS cells)
- Complete cell culture medium
- **RO-9187** stock solution of known concentration
- 96-well or 384-well opaque-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

- Luminometer

Procedure:

- Cell Plating: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period. Incubate at 37°C with 5% CO₂ for 24 hours.
- Compound Dilution: Prepare a serial dilution of **RO-9187** in cell culture medium. The concentration range should be wide enough to encompass both no toxicity and complete toxicity.
- Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of **RO-9187**. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
- Incubation: Incubate the plate for a period that is relevant to the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.
- Assay:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a luminometer.
- Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells. The CC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Preclinical In Vivo Safety and Pharmacokinetics

While specific in vivo toxicity studies for **RO-9187** are not extensively detailed in the public domain, pharmacokinetic data and acute toxicity studies of closely related compounds provide valuable insights.

Pharmacokinetic Profile

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Species	Dose	Route	Key Findings	Reference
Rats	10 mg/kg	Oral	Plasma concentrations exceeded HCV replicon IC ₅₀ values by 8-150-fold.	[2]
Dogs	10 mg/kg	Oral	Plasma concentrations exceeded HCV replicon IC ₅₀ values by 8-150-fold.	[2]

These findings suggest that **RO-9187** has good oral bioavailability and achieves plasma concentrations well above those required for antiviral efficacy in vitro.[2]

Acute Toxicity of a Related 4'-Azido Nucleoside Analogue

An acute toxicity study of the closely related compound 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC) was conducted in Balb/c mice following OECD-423 guidelines.[3] The results of this study can serve as a surrogate to anticipate the potential acute toxicity profile of **RO-9187**.

Parameter	Dose of FNC	Observation	Reference
Mortality	Up to 25 mg/kg	No mortality observed.	[3]
Behavioral	Not specified	Changes in mouse-to-mouse interaction.	[3]
Hematology	Not specified	Increased WBC, RBC, Hb, and neutrophils; decreased lymphocytes.	[3]
Clinical Chemistry	Not specified	Increased SGOT (AST) and ALP; decreased cholesterol.	[3]
Histopathology	Up to 25 mg/kg	No signs of tissue damage in the liver, kidney, brain, heart, lungs, and spleen.	[3]

These results suggest that this class of compounds has a generally low acute toxicity profile, with no major organ damage observed at the tested doses.[3]

Experimental Protocol: Acute Oral Toxicity Study (OECD 423)

This is a stepwise procedure with the use of a minimum number of animals.

Objective: To determine the acute oral toxicity of a test substance.

Animals: Typically, female rats or mice are used.

Procedure:

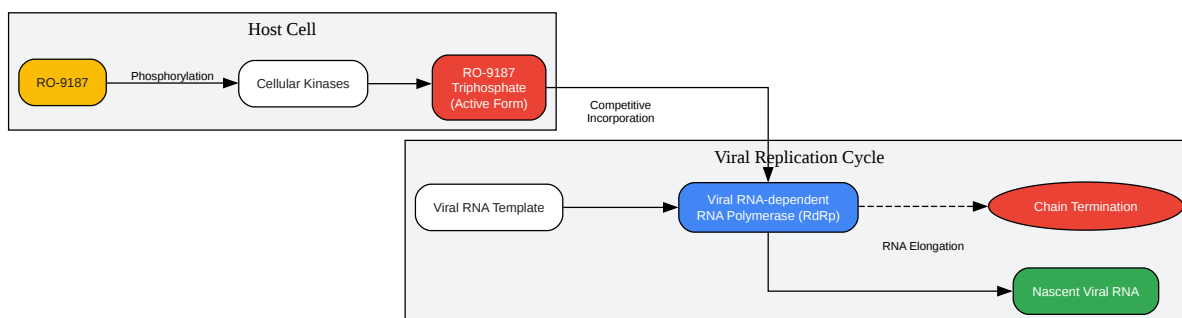
- Dosing: A single animal is dosed at the starting dose level (e.g., 25 mg/kg).
- Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

- Stepwise Dosing:
 - If the animal survives, two additional animals are dosed at the same level.
 - If all three animals survive, the dose is increased, and the procedure is repeated.
 - If the first animal dies, the next animal is dosed at a lower level.
- Parameters Monitored:
 - Clinical Signs: Changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
 - Body Weight: Measured shortly before dosing and at least weekly thereafter.
 - Pathology: At the end of the study, all animals are euthanized and subjected to a gross necropsy. Histopathological examination of major organs is performed.
- Data Analysis: The results are used to classify the substance into a toxicity category.

Mechanism of Action and Potential for Off-Target Effects

RO-9187 is a prodrug that must be phosphorylated by host cell kinases to its active triphosphate form. This active metabolite then competes with the natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the viral RdRp. The incorporation of the modified nucleotide leads to premature chain termination, thus halting viral replication.

Signaling Pathway: Viral RNA Replication and Inhibition by RO-9187

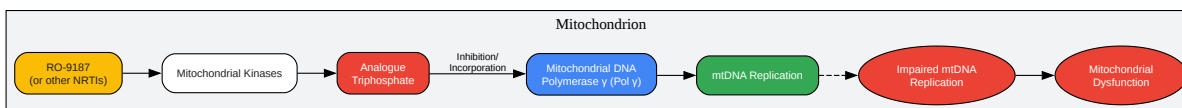


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Caption: Mechanism of action of **RO-9187**.

Potential for Mitochondrial Toxicity

A known class-specific toxicity of nucleoside analogues is mitochondrial dysfunction.[2][4] This occurs because some nucleoside analogues can be recognized and incorporated by the human mitochondrial DNA polymerase gamma (Pol γ), leading to impaired mitochondrial DNA replication and subsequent mitochondrial dysfunction.[5][6]



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